molecular formula C13H21NO3 B2402155 tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate CAS No. 2168764-87-0

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B2402155
CAS No.: 2168764-87-0
M. Wt: 239.315
InChI Key: VUZPMRWMURVFQG-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate (CAS 2168764-87-0) is a spirocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure features a unique bicyclic framework combining a cyclohexane and a pyrrolidine-like ring system, which provides conformational rigidity for the three-dimensional exploration of chemical space . The molecule contains two key functional handles: a tert-butyloxycarbonyl (Boc) group at the 6-position, which serves as a standard protective moiety for amines, and a formyl group at the 7-position, which provides a highly versatile reactive site for further synthetic elaboration . This compound is primarily utilized as a key intermediate in the synthesis of complex molecules, particularly in the development of protease inhibitors and receptor modulators . The reactive aldehyde group enables straightforward derivatization through various transformations, including oxidation to carboxylic acids, reduction to alcohols, and condensation reactions with nucleophiles, allowing for the creation of diverse compound libraries for biological screening . The high sp3 carbon content and rigid, three-dimensional structure of the azaspiro[3.4]octane core make it a valuable scaffold for designing molecules that interact with biological targets in a specific and potent manner . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-9-13(5-4-6-13)7-10(14)8-15/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZPMRWMURVFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The formyl and carboxylate groups are then introduced through subsequent reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Conversion to tert-Butyl 7-carboxy-6-azaspiro[3.4]octane-6-carboxylate.

    Reduction: Formation of tert-Butyl 7-hydroxymethyl-6-azaspiro[3.4]octane-6-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The spirocyclic structure may also influence the compound’s ability to interact with biological macromolecules, thereby modulating its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Formyl vs. Oxo Groups

tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • Structure : Features a ketone (oxo) group at position 2 instead of a formyl group at position 6.
  • Synthesis : Prepared via Suzuki coupling followed by deprotection and oxidation steps .
  • NMR Data : Key signals include δ 4.15 (q, 2H, ester CH2), 3.63–3.43 (br m, 4H, spirocyclic CH2), and 1.27 ppm (t, 3H, ester CH3) .
  • Reactivity : The oxo group is less electrophilic than the formyl group, making it more suitable for nucleophilic additions or reductions.

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate

  • Reactivity : The formyl group enables facile condensation reactions (e.g., formation of hydrazones or imines) for further functionalization.
  • Applications : Preferred in synthesizing Schiff base ligands or covalent enzyme inhibitors .
Positional Isomerism: Formyl Group Placement

tert-Butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate

  • Structure : Formyl group at position 8 instead of 7.
  • Molecular Weight : 239.31 g/mol vs. 239.31 g/mol (identical to the target compound, indicating structural isomerism).
Functional Group Replacements: Amino and Hydroxyl Derivatives

tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate

  • Structure: Amino group replaces the formyl group.
  • Similarity Score : 0.98 (CAS 1251010-30-6) .
  • Applications : Used in peptide mimetics or as a precursor for urea/thiourea derivatives.

tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate

  • Structure : Hydroxymethyl group at position 8.
  • Molecular Weight : 241.33 g/mol (vs. 239.31 g/mol for the formyl analog).
  • Stability : The hydroxyl group enhances hydrophilicity but may reduce metabolic stability compared to the formyl derivative .

Comparative Data Table

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Applications Key Reactivity
This compound Formyl (7) 239.31 Covalent inhibitors, ligand synthesis Condensation, nucleophilic addition
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate Oxo (2) 225.30 Intermediate for heterocycles Reduction, nucleophilic attack
tert-Butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate Formyl (8) 239.31 Positional isomer studies Similar to 7-formyl analog
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate Amino (1) 226.30 Peptide mimetics Amide bond formation
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate Benzyl (6), diaza 514.61 Dual pharmacophore scaffolds Suzuki coupling, deprotection

Biological Activity

tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. As a member of the spirocyclic compound family, it exhibits various pharmacological properties that warrant detailed exploration.

  • Molecular Formula : C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 2168764-87-0

Structural Characteristics

The compound features a spirocyclic structure, which is known to enhance biological activity by providing a rigid framework that can interact effectively with biological targets. The presence of the formyl and carboxylate groups contributes to its reactivity and potential interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds related to the azaspiro[3.4]octane core exhibit notable antimicrobial properties. For instance, studies have shown that derivatives can act against various strains of bacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often in the low microgram per milliliter range. This suggests that this compound may possess similar or enhanced antimicrobial effects.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Organism
Compound A (related structure)0.016Mycobacterium tuberculosis
Compound B (related structure)0.050Staphylococcus aureus
This compoundTBDTBD

Enzyme Inhibition

The azaspiro[3.4]octane framework has been linked to inhibition of various enzymes, including those involved in cancer progression and metabolic disorders. Preliminary studies suggest that this compound may inhibit specific enzyme pathways, potentially offering therapeutic avenues for conditions such as cancer and diabetes.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study evaluated the effect of azaspiro compounds on cancer cell lines, noting a significant reduction in cell viability at concentrations as low as 10 μM.
  • Antitubercular Activity : In a comparative study, several derivatives were tested against drug-sensitive strains of Mycobacterium tuberculosis, revealing that modifications to the azaspiro structure could enhance activity.

The mechanisms through which this compound exerts its biological effects are still under investigation, but they likely involve:

  • Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways.
  • Enzyme Interaction : It could act as an inhibitor for key enzymes involved in disease processes.

Future Research Directions

Further studies are essential to elucidate the full scope of biological activities associated with this compound. Focus areas include:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To clarify the pathways affected by the compound and its derivatives.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced activity and reduced toxicity.

Q & A

Q. What are the recommended storage conditions for tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate?

To ensure stability, store the compound at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. These conditions prevent degradation caused by oxidation, moisture, or photochemical reactions, as observed in structurally related spirocyclic compounds .

Q. How can the molecular weight and purity of this compound be confirmed experimentally?

Use high-performance liquid chromatography (HPLC) with retention time analysis (e.g., a major peak at ~9.8 minutes with >95% area percentage) and mass spectrometry (MS) for molecular weight confirmation. Cross-reference with nuclear magnetic resonance (NMR) data (e.g., characteristic δ 3.43–3.63 ppm for spirocyclic protons) to validate structural integrity .

Q. What safety precautions are critical when handling this compound?

Follow GHS hazard codes (e.g., H315, H319, H335 ) and use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation and ensure proper ventilation. Safety protocols for structurally similar compounds recommend inert gas handling to minimize reactivity risks .

Q. How is the tert-butyl carboxylate group typically removed in related spirocyclic compounds?

Deprotection of the tert-butyl group is often achieved using hydrogen chloride (HCl) in 1,4-dioxane , followed by neutralization. Reaction progress can be monitored via thin-layer chromatography (TLC) or NMR to confirm complete removal of the protecting group .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the formyl group at the 7-position of the 6-azaspiro[3.4]octane scaffold?

The Vilsmeier-Haack reaction is a viable method for selective formylation. Alternatively, oxidation of a hydroxymethyl precursor using mild oxidizing agents (e.g., pyridinium chlorochromate) can yield the formyl group. Optimize reaction conditions (temperature, solvent) to minimize side products, and validate outcomes using 2D NMR (e.g., NOESY for spatial proximity analysis) .

Q. How can discrepancies in spectroscopic data between synthesized batches be resolved?

Cross-validate data using heteronuclear correlation NMR (HSQC, HMBC) to assign proton-carbon connectivity. Compare results with published spectra of analogous compounds (e.g., tert-butyl spirocyclic carboxylates with δ 4.15 ppm for ester-linked protons). Employ high-resolution MS to rule out isotopic or contamination effects .

Q. What methodologies are recommended for analyzing reaction byproducts during formylation?

Use liquid chromatography-mass spectrometry (LC-MS) to detect low-abundance byproducts. For example, over-oxidation products or ring-opening derivatives may appear as minor peaks in HPLC. Isolate and characterize byproducts via preparative chromatography and X-ray crystallography (if crystalline) or FT-IR for functional group identification .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations can map electron density around the formyl group and spirocyclic nitrogen, predicting sites for nucleophilic/electrophilic attack. Molecular dynamics simulations may also assess conformational stability under varying solvent conditions, guiding solvent selection for reactions .

Q. What strategies mitigate low yields during Boc deprotection in related spiro compounds?

Optimize HCl concentration (e.g., 4M in dioxane) and reaction time to balance efficiency and side reactions. Employ in situ monitoring via Fourier-transform infrared (FT-IR) spectroscopy to track carbonyl group disappearance. Post-deprotection, purify intermediates using silica gel chromatography with ethyl acetate/hexane gradients .

Q. How does the spirocyclic architecture influence the compound’s stability under acidic/basic conditions?

The strain in the spiro[3.4]octane system may increase susceptibility to ring-opening under strong acids or bases. Conduct pH-dependent stability studies (e.g., incubate at pH 2–12 for 24 hours) and analyze degradation products via LC-MS. Use kinetic modeling to derive degradation rate constants .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the boiling point of similar spiro compounds?

Boiling points vary due to differences in substituents (e.g., formyl vs. hydroxyl groups). Use thermogravimetric analysis (TGA) to measure decomposition temperatures under controlled atmospheres. Compare experimental data with computational predictions (e.g., Clausius-Clapeyron equation) to resolve inconsistencies .

Q. What experimental design is optimal for reconciling divergent NMR shifts in published studies?

Standardize NMR acquisition parameters (solvent, temperature, concentration) and reference against a known internal standard (e.g., tetramethylsilane). Collaborate with multiple labs to generate replicate spectra, and perform statistical analysis (e.g., mean ± SD) to identify systematic errors .

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